molecular formula C14H19N5O3S B7449967 N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline

Cat. No.: B7449967
M. Wt: 337.40 g/mol
InChI Key: PKUAKPCNVJISMW-UHFFFAOYSA-N
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Description

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline binds to the ATP-binding site of BTK, thereby inhibiting its activity. BTK is a key component in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased BCR signaling and induction of apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to inhibit BCR signaling and induce apoptosis in B-cells. In preclinical studies, this compound has also been shown to inhibit the proliferation of CLL cells and induce tumor regression in MCL and DLBCL models. This compound has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. This compound has also shown potent anti-tumor activity in preclinical models of B-cell malignancies. However, this compound has some limitations as well. It is a selective inhibitor of BTK and may not be effective in all B-cell malignancies. This compound may also have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the development of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. Further studies are needed to evaluate the optimal dosing and scheduling of this compound in these patients. Combination therapies with other agents, such as immune checkpoint inhibitors, are also being evaluated. Finally, the development of second-generation BTK inhibitors with improved potency and selectivity is an active area of research.

Synthesis Methods

The synthesis of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline involves several steps, starting from commercially available starting materials. The key step involves the coupling of 4-morpholin-4-ylsulfonyl chloride with N-[(1-methyl-1,2,4-triazol-3-yl)methyl]aniline in the presence of a base. The resulting intermediate is then reacted with a suitable amine to yield this compound.

Scientific Research Applications

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to inhibit BCR signaling and induce apoptosis in B-cells.

Properties

IUPAC Name

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-4-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-18-11-16-14(17-18)10-15-12-2-4-13(5-3-12)23(20,21)19-6-8-22-9-7-19/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUAKPCNVJISMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CNC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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